molecular formula C10H6ClNOS2 B12565148 2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo- CAS No. 165825-19-4

2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-

Cat. No.: B12565148
CAS No.: 165825-19-4
M. Wt: 255.7 g/mol
InChI Key: BTOPTHJGPJTBAT-UHFFFAOYSA-N
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Description

2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thiazolidine ring, which contains both sulfur and nitrogen atoms, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo- typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazole: Exhibits antimicrobial and antifungal activities.

    Thiazolidine: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazolidinone core with a chlorophenyl group enhances its potential as a versatile compound in medicinal chemistry and drug development.

Properties

CAS No.

165825-19-4

Molecular Formula

C10H6ClNOS2

Molecular Weight

255.7 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C10H6ClNOS2/c11-7-4-2-1-3-6(7)5-8-9(14)12-10(13)15-8/h1-5H,(H,12,13,14)

InChI Key

BTOPTHJGPJTBAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=S)NC(=O)S2)Cl

Origin of Product

United States

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